molecular formula C12H17N B11912189 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B11912189
M. Wt: 175.27 g/mol
InChI Key: HSFYFBFQPSCPHO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is a bicyclic organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of two methyl groups and an amine group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives under controlled conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylnaphthalene using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction proceeds through the addition of hydrogen atoms to the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yield and purity of the final product. Additionally, the process may involve purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxygenated compounds.

    Reduction: Fully saturated amines.

    Substitution: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s amine group allows it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with similar structural features.

    2-Aminotetralin: A related compound with an amine group on the tetrahydronaphthalene ring.

    5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A dimethyl-substituted tetrahydronaphthalene similar to the compound .

Uniqueness

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for targeted applications in various fields .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h7H,3-6,13H2,1-2H3

InChI Key

HSFYFBFQPSCPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=C1C)N

Origin of Product

United States

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